molecular formula C10H20N2OS B12861270 2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one

2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one

Cat. No.: B12861270
M. Wt: 216.35 g/mol
InChI Key: ARVBORVPHFKODX-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one is a synthetic organic compound that features a thiomorpholine ring and a tert-butylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of thiomorpholine with tert-butylamine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of secondary amines or other reduced derivatives.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.

Scientific Research Applications

2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May be investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylamino)-1-(morpholin-4-yl)ethan-1-one: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    2-(tert-Butylamino)-1-(piperidin-4-yl)ethan-1-one: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in 2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one may confer unique chemical and biological properties compared to its analogs with different ring structures.

Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

2-(tert-butylamino)-1-thiomorpholin-4-ylethanone

InChI

InChI=1S/C10H20N2OS/c1-10(2,3)11-8-9(13)12-4-6-14-7-5-12/h11H,4-8H2,1-3H3

InChI Key

ARVBORVPHFKODX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)N1CCSCC1

Origin of Product

United States

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